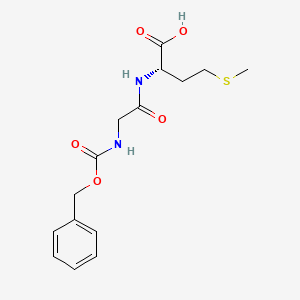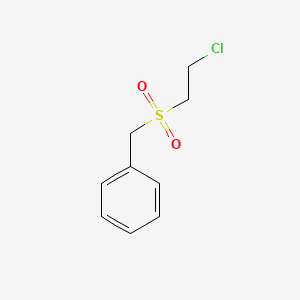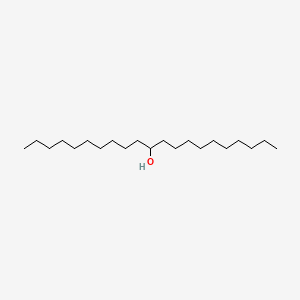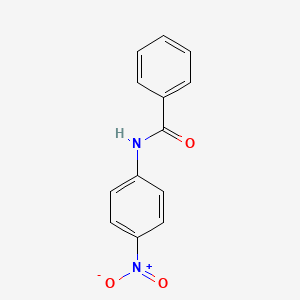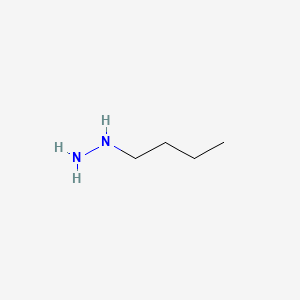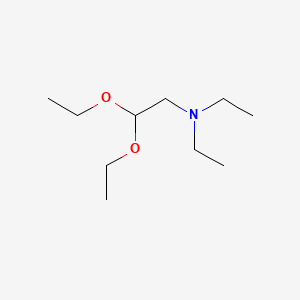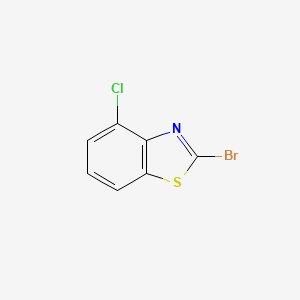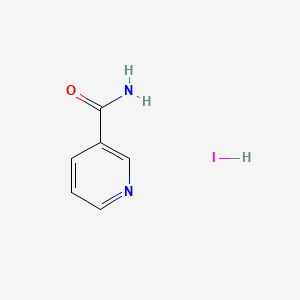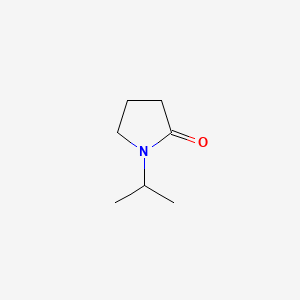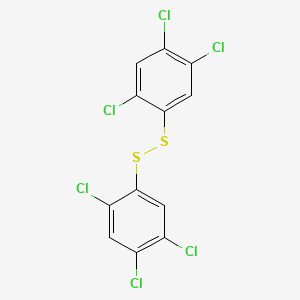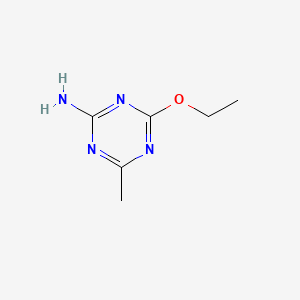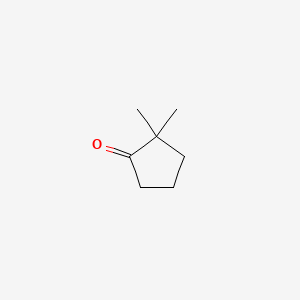
2,2-二甲基环戊酮
概述
描述
2,2-Dimethylcyclopentanone is a cyclic ketone with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized by a five-membered ring structure with two methyl groups attached to the second carbon atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
科学研究应用
2,2-Dimethylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of chiral phosphines and other complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research and the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
安全和危害
2,2-Dimethylcyclopentanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
2,2-Dimethylcyclopentanone is a cyclic ketone . It is primarily used as an intermediate in the synthesis of pharmaceuticals and fragrances . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of 2,2-Dimethylcyclopentanone is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. For instance, it can engage in various reactions, including nucleophile addition, aryl ketone formation, and cyclic ether formation .
Biochemical Pathways
The biochemical pathways affected by 2,2-Dimethylcyclopentanone are also dependent on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of various C-2 substituted vitamin D derivatives . In this context, it would affect the biochemical pathways related to vitamin D metabolism.
Result of Action
The molecular and cellular effects of 2,2-Dimethylcyclopentanone’s action would depend on the specific reactions it undergoes and the compounds it is used to synthesize. For instance, when used to synthesize vitamin D derivatives, it could potentially influence cellular processes related to bone health, immune function, and more .
生化分析
Biochemical Properties
2,2-Dimethylcyclopentanone is known to engage in various reactions, including nucleophile addition, aryl ketone formation, and cyclic ether formation . It demonstrates catalytic potential in polymer synthesis
Molecular Mechanism
It’s known that due to its reactivity, this compound readily engages in various reactions
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclopentanone can be synthesized through several methods. One common approach involves the methylation of 2-methoxycarbonyl cyclopentanone . This process typically requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods: In industrial settings, 2,2-Dimethylcyclopentanone is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2,2-Dimethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanone derivatives
相似化合物的比较
- 2-Methylcyclopentanone
- 2,2-Dimethylcyclohexanone
- 3-Methylcyclopentanone
- 2,6-Dimethylcyclohexanone
Comparison: 2,2-Dimethylcyclopentanone is unique due to its specific ring structure and the presence of two methyl groups at the second carbon. This structural feature imparts distinct reactivity and steric properties compared to similar compounds. For example, 2,2-Dimethylcyclohexanone has a six-membered ring, which affects its reactivity and physical properties .
属性
IUPAC Name |
2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZMZBYOHMEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196505 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-32-6 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
